molecular formula C17H18N2O4S B2465761 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448129-32-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No.: B2465761
CAS No.: 1448129-32-5
M. Wt: 346.4
InChI Key: LWZVTVFEKWKHEN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic urea derivative intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Urea derivatives incorporating the benzo[1,3]dioxole scaffold are of significant interest in medicinal chemistry and pharmacological research. Compounds with this core structure are frequently investigated for their diverse biological activities. For instance, structurally related urea compounds have been reported in scientific literature to exhibit potent anticonvulsant and antidepressant properties in preclinical models . The benzo[1,3]dioxole moiety is a common feature in molecules that interact with various neurological targets. Furthermore, other derivatives containing this group are being explored as novel modulators of physiological receptors, such as the TRPM8 ion channel (a cold and menthol receptor), suggesting potential applications in sensory research and product development . Researchers may find this compound valuable for probing structure-activity relationships, screening for new biological activities, or as a synthetic intermediate. This product is provided exclusively for use by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZVTVFEKWKHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the urea linkage through a series of condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents such as halogens or alkylating agents.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., chlorine in 5g) correlate with higher melting points due to stronger intermolecular interactions .
  • Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs like 5g or 5k. However, the methylthio-phenyl group could offset this by increasing hydrophobicity.

Key Observations :

  • Urea derivatives like 12 often require mild conditions but suffer from moderate yields due to competing side reactions .
  • The target compound’s synthesis may face challenges in regioselectivity during urea bond formation, especially with bulky substituents.

Key Observations :

    Biological Activity

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a benzo[d][1,3]dioxole moiety and a urea functional group, which are crucial for its biological interactions. The molecular formula is C18_{18}H20_{20}N2_{2}O4_{4}S, with a molecular weight of approximately 366.4 g/mol.

    Biological Activity Overview

    Research indicates that this compound may exhibit various biological activities, including:

    • Anticonvulsant Effects : A study published in "Bioorganic & Medicinal Chemistry" highlighted that derivatives of this compound showed moderate anticonvulsant properties in animal models. However, further research is needed to confirm these findings and understand the underlying mechanisms .
    • Antitumor Potential : Investigations into the compound's interaction with specific molecular targets suggest it may modulate enzyme activity and influence receptor binding, which could have implications in cancer therapy .
    • Neuropharmacological Applications : The unique structural features of the compound allow it to interact with various biological pathways, potentially impacting neuropharmacological outcomes .

    The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act as a modulator in cell signaling pathways and metabolic regulation. Its ability to influence enzyme activity is critical for understanding its therapeutic potential.

    Comparative Analysis with Related Compounds

    To better understand the uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, a comparative analysis with structurally similar compounds is presented below:

    Compound NameStructural FeaturesUnique Properties
    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)ureaBenzo[d][1,3]dioxole + naphthalenePotential anti-cancer properties
    3-(4'-(Dimethylamino)-[1,1'-biphenyl]-3-yl)-1,1-dimethylureaBiphenyl structureNeuroactive properties
    2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acidBenzo[d][1,3]dioxole + hydroxyl groupInvestigated for anti-inflammatory effects

    This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities compared to other similar compounds.

    Case Studies and Research Findings

    Several studies have reported on the biological activities of related compounds:

    • Anticancer Activity : A series of novel urea derivatives were synthesized and evaluated for their antitumor activities against various cancer cell lines. Some derivatives exhibited significant inhibitory effects on cell proliferation .
    • Antimicrobial Properties : Research on thiourea derivatives indicated broad-spectrum antimicrobial activity against several pathogens. These findings support the potential for developing new therapeutic agents based on structural modifications .

    Q & A

    Q. What synthetic strategies are employed for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea?

    Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and arylthioether precursors. A common approach includes nucleophilic substitution of sulfonate esters (e.g., tosylates) with amines under basic conditions (e.g., K₂CO₃ in DMF) to form the urea linkage. Purification via column chromatography or recrystallization ensures high purity (>95%) . Key intermediates, such as 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine, are synthesized via reductive amination or Grignard reactions.

    Q. How is the molecular structure of this compound characterized in academic research?

    Methodological Answer: Structural confirmation relies on spectroscopic techniques:

    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, urea NH signals at δ 5.8–6.2 ppm) .
    • IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹, hydroxy O-H stretch ~3200–3500 cm⁻¹) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₇N₂O₄S: 369.0912) .

    Q. What are the primary biological targets hypothesized for this compound?

    Methodological Answer: Computational docking and enzymatic assays suggest interaction with kinase or protease targets due to the urea moiety’s hydrogen-bonding capacity. Comparative studies with analogs (e.g., thiazole- or thiophene-containing derivatives) indicate activity against bacterial enoyl-ACP reductase (IC₅₀ ~5–10 μM) . Target validation requires in vitro inhibition assays with purified enzymes and cellular models (e.g., MIC determination against S. aureus).

    Q. Which analytical techniques are critical for assessing purity and stability?

    Methodological Answer:

    • HPLC-PDA : Quantifies purity (>98%) using C18 columns (e.g., 70:30 acetonitrile/water, λ = 254 nm) .
    • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
    • Accelerated Stability Studies : Conducted at 40°C/75% RH for 4 weeks to monitor degradation (e.g., hydrolysis of urea linkage) .

    Q. How do structural modifications influence solubility and bioavailability?

    Methodological Answer:

    • LogP Optimization : Introducing polar groups (e.g., -OH, -SO₃H) reduces logP from ~3.5 to <2.0, enhancing aqueous solubility .
    • Salt Formation : Hydrochloride salts improve dissolution rates in simulated gastric fluid (pH 1.2).
    • Prodrug Strategies : Acetylation of the hydroxy group increases membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

    Advanced Research Questions

    Q. How can reaction yields be optimized while minimizing by-products in large-scale synthesis?

    Methodological Answer:

    • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) using response surface methodology. For example, optimizing Suzuki-Miyaura coupling steps with Pd(OAc)₂/XPhos increases yields from 60% to 85% .
    • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and mixing .

    Q. What strategies resolve contradictions in reported bioactivity data across similar urea derivatives?

    Methodological Answer:

    • Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., fixed ATP concentration in kinase assays).
    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1) to identify critical pharmacophores .
    Compound ModificationBioactivity (IC₅₀, μM)Target
    Benzodioxole + methylthio 7.2 ± 0.5Enoyl-ACP reductase
    Benzodioxole + methoxy >50Inactive
    Thiophene + methylthio 12.8 ± 1.2Kinase X
    • Molecular Dynamics Simulations : Validate binding modes (e.g., urea NH interactions with catalytic lysine) .

    Q. How can computational methods guide the design of derivatives with enhanced selectivity?

    Methodological Answer:

    • Docking Studies (AutoDock Vina) : Screen virtual libraries against target vs. off-target proteins (e.g., COX-2 vs. COX-1).
    • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing -SCH₃ with -SO₂CH₃ improves selectivity by 10-fold) .
    • ADMET Prediction (SwissADME) : Prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability >0.3) .

    Q. What experimental approaches validate the mechanism of action in complex biological systems?

    Methodological Answer:

    • CRISPR-Cas9 Knockout Models : Confirm target dependency (e.g., reduced activity in fabI-null E. coli).
    • Cellular Thermal Shift Assay (CETSA) : Verify target engagement by measuring protein thermal stability shifts post-treatment .
    • Transcriptomic Profiling (RNA-seq) : Identify downstream pathways (e.g., fatty acid biosynthesis downregulation) .

    Q. How are stability challenges addressed in formulation development for in vivo studies?

    Methodological Answer:

    • Lyophilization : Stabilize the compound in PBS (pH 7.4) for intravenous administration.
    • Nanoencapsulation : Use PLGA nanoparticles (150 nm, PDI <0.2) to protect against hepatic metabolism, improving half-life from 2 to 8 hours .
    • Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways (e.g., photooxidation of benzodioxole) .

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